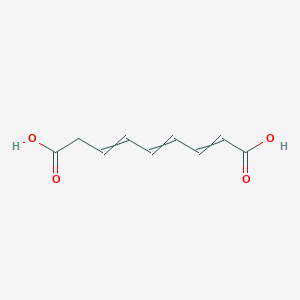
Nona-2,4,6-trienedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nona-2,4,6-trienedioic acid is an organic compound belonging to the class of medium-chain fatty acids. These fatty acids have an aliphatic tail containing between 4 and 12 carbon atoms. This compound is characterized by its weakly acidic nature based on its pKa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nona-2,4,6-trienedioic acid typically involves the dehydrogenation of nona-2,4,6-trienedioyl-CoA. This process is catalyzed by a medium-chain acyl-CoA dehydrogenase, which creates a double bond between the alpha and beta carbons .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Nona-2,4,6-trienedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products.
Reduction: Reduction reactions can modify the double bonds present in the compound.
Substitution: Substitution reactions can occur at various positions on the aliphatic tail.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds that retain the core structure of the original molecule .
Scientific Research Applications
Nona-2,4,6-trienedioic acid has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of medium-chain fatty acids in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of metabolic disorders.
Industry: This compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of nona-2,4,6-trienedioic acid involves its interaction with medium-chain acyl-CoA dehydrogenases. These enzymes catalyze the dehydrogenation of the compound, creating a double bond between the alpha and beta carbons. This reaction is a key step in the beta-oxidation pathway, which is crucial for the metabolism of fatty acids .
Comparison with Similar Compounds
Similar Compounds
Octa-2,4,6-trienedioic acid: Similar in structure but with one fewer carbon atom.
Deca-2,4,6-trienedioic acid: Similar in structure but with one additional carbon atom.
Hexa-2,4,6-trienedioic acid: Similar in structure but with three fewer carbon atoms.
Uniqueness
Nona-2,4,6-trienedioic acid is unique due to its specific chain length and the presence of three conjugated double bonds. This structure imparts distinct chemical properties and reactivity compared to other medium-chain fatty acids .
Properties
CAS No. |
5963-21-3 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
nona-2,4,6-trienedioic acid |
InChI |
InChI=1S/C9H10O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-6H,7H2,(H,10,11)(H,12,13) |
InChI Key |
AGKRSTRNNNZIHN-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CC=CC=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


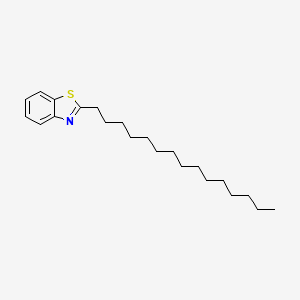
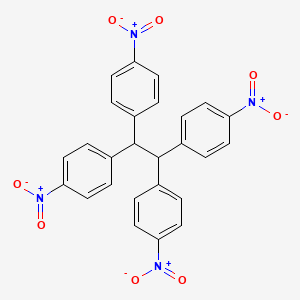
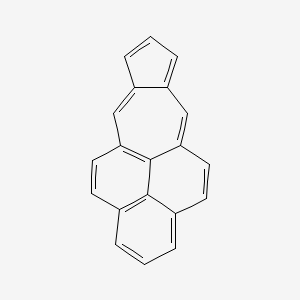
![[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate](/img/structure/B14734720.png)
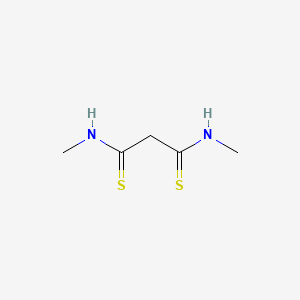

![6-(Azepan-1-yl)-1-ethyl-4-methyl-5-[(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14734740.png)
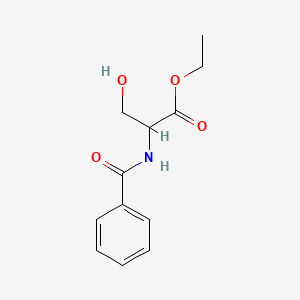
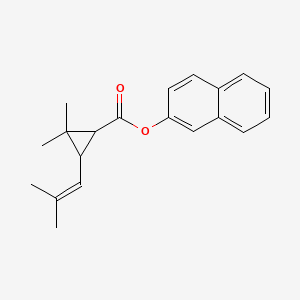
![1,1'-[(2-Bromophenyl)phosphoryl]diaziridine](/img/structure/B14734772.png)
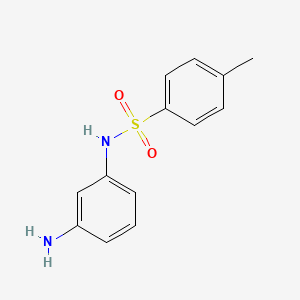
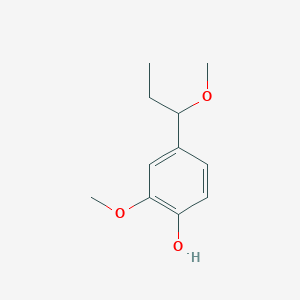
![N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine](/img/structure/B14734796.png)
![N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide](/img/structure/B14734799.png)
